Pentabromopseudilin
Overview
Description
Synthesis Analysis
Pentabromopseudilin and its derivatives have been synthesized using various strategies to access its complex structure and to study its biological properties. The Heck–Matsuda reaction has been employed for the synthesis of Pentabromopseudilin and other arylpyrrole derivatives, offering an efficient route to these bioactive compounds (Schwalm et al., 2012). Additionally, base-catalyzed cyclization of substituted benzaldehydes with isocyanoacetic acid methyl ester has been utilized for the synthesis of isopentabromopseudilin and analogous compounds, although these derivatives showed no biological activity (Hanefeld & Laatsch, 1991). A two-step total synthesis approach using Suzuki-Miyaura coupling of a MIDA boronate ester has also been developed, highlighting the importance of bromination for the antimicrobial activity of pentabromopseudilin (Kum et al., 2017).
Molecular Structure Analysis
The molecular structure of pentabromopseudilin has been elucidated through various synthetic and analytical techniques. Studies on its biosynthesis reveal that the benzene ring originates from the shikimate pathway via p-hydroxybenzoic acid, while the pyrrole ring is derived from proline, indicating a complex biosynthetic pathway (Hanefeld, Floss, & Laatsch, 1994; Peschke, Hanefeld, & Laatsch, 2005).
Chemical Reactions and Properties
Pentabromopseudilin's chemical reactions and properties are largely defined by its halogenated arylpyrrole structure. It acts as a potent inhibitor of myosin motor activity, affecting ATP binding, hydrolysis, and ADP dissociation, demonstrating its significant biological effects (Fedorov et al., 2009). This inhibition mechanism highlights pentabromopseudilin's role as an allosteric inhibitor, binding at a novel site away from the nucleotide and actin binding sites.
Physical Properties Analysis
The physical properties of pentabromopseudilin, including its solubility, stability, and crystallinity, are critical for its application in biological studies. While specific studies focusing solely on the physical properties of pentabromopseudilin were not identified, the synthesis and structural analysis work provide indirect insights into its physicochemical characteristics.
Chemical Properties Analysis
The chemical properties of pentabromopseudilin, particularly its reactivity and interactions with biological molecules, underpin its bioactivity. Its structure-activity relationships have been explored, showing that its activities depend strongly on the substituent pattern, with the natural compound being the most active (Laatsch et al., 1995). This highlights the importance of its pentabrominated structure for its biological effects.
Scientific Research Applications
Inhibition of Myosin Motor Activity : PBP is identified as a potent inhibitor of myosin-dependent processes. It affects ATP binding, ATP hydrolysis, and ADP dissociation in myosin, extending the time required per ATPase cycle. PBP's binding at an allosteric site near the 50-kDa domain of myosin-2 motor domain differentiates it from other myosin inhibitors (Fedorov et al., 2009).
Suppressing TGF-β Activity : PBP, as a myosin Va inhibitor, can suppress transforming growth factor-β (TGF-β) activity, impacting processes like Smad2/3 phosphorylation and epithelial–mesenchymal transition. This indicates its potential in treating fibrotic diseases and cancer (Shih-Wei et al., 2018).
Biosynthesis Studies : Research has investigated the biosynthesis of PBP, particularly the derivation of its pyrrole ring from proline and its benzene ring from the shikimate pathway via p-hydroxybenzoic acid. This contributes to understanding the natural synthesis of such complex molecules (Peschke et al., 2005; Hanefeld et al., 1994).
Chemical Synthesis Approaches : Several studies have focused on the chemical synthesis of PBP and related compounds, which is vital for its accessibility and potential pharmaceutical applications. These include methods like Heck Arylations and Suzuki-Miyaura coupling, important for creating bioactive compounds (Schwalm et al., 2012; Kum et al., 2017).
Isoform-Specific Allosteric Inhibitors of Myosin ATPase : PBP and related compounds are studied as allosteric inhibitors for myosin ATPase, with implications in understanding and potentially treating diseases linked to myosin activity changes (Martin et al., 2014; Preller et al., 2011).
Antimicrobial and Antitumor Activities : The antitumor, antimicrobial, and phytotoxic activities of PBP have been compared with related compounds, highlighting its potential in developing new therapeutic agents (Laatsch et al., 1995; Fehér et al., 2010).
Role in Marine Bacterial Ecology : The production of PBP by Pseudoalteromonas spp. and its biosynthetic gene cluster's distribution and evolutionary history reveal its ecological relevance in marine bacteria (Busch et al., 2019).
Potential as Lipoxygenase Inhibitors : Compounds like PBP have been assayed against human lipoxygenase, suggesting their use as potent and selective inhibitors (Ohri et al., 2005).
Future Directions
properties
IUPAC Name |
2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMNWKJHYOZUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314744 | |
Record name | Pentabromopseudilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentabromopseudilin | |
CAS RN |
10245-81-5 | |
Record name | 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10245-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentabromopseudilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010245815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC288032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentabromopseudilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTABROMOPSEUDILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUV7D4FJ9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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